molecular formula C8H5ClN2S B1611002 2-Chloro-4-(thiophen-2-yl)pyrimidine CAS No. 83726-75-4

2-Chloro-4-(thiophen-2-yl)pyrimidine

Cat. No. B1611002
CAS RN: 83726-75-4
M. Wt: 196.66 g/mol
InChI Key: DTDHCBGOLGIIOA-UHFFFAOYSA-N
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Description

2-Chloro-4-(thiophen-2-yl)pyrimidine, commonly referred to as CTP, is a heterocyclic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and is used in various synthetic processes. CTP is of particular interest due to its ability to form strong bonds with other molecules and its high reactivity. It is used in the synthesis of many organic compounds and has been widely studied for its potential applications in medicine and industry.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 2-Chloro-4-(thiophen-2-yl)pyrimidine, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines are known to display a range of pharmacological effects including antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Applications

Pyrimidines have been reported to possess antimicrobial properties, making them useful in the fight against various bacterial and fungal infections .

Anticancer Applications

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is an important intermediate of small molecule anticancer drugs . This suggests that 2-Chloro-4-(thiophen-2-yl)pyrimidine could potentially be used in the development of new anticancer treatments.

Synthesis of Novel Compounds

2-Chloropyrimidine has been used in the synthesis of novel compounds such as bis (2- (pyrimidin-2-yl)ethoxy)alkanes and 4′- (1,1′- (5- (2-methoxyphenoxy)- [2,2′-bipyrimidine]-4,6-diyl) bis (1 H -pyrazol-3,1-diyl)) dianiline fluorescent dye . These novel compounds could have a variety of potential applications in scientific research.

Inhibitors of NF-κB and AP-1

Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . These compounds could potentially be used in the treatment of diseases where NF-κB and AP-1 play a key role.

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways .

Mode of Action

It’s known that pyrimidine derivatives can undergo various reactions, such as cobalt-catalyzed cross-coupling with aryl halides . These reactions can lead to the formation of complex structures that can interact with biological targets in unique ways .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Its physical properties such as a boiling point of 37078ºC at 760 mmHg and a molecular weight of 196.66 can influence its pharmacokinetic profile. These properties can affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion rate, thereby influencing its bioavailability.

Result of Action

It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(thiophen-2-yl)pyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Additionally, the compound’s interaction with biological targets can be influenced by the physiological environment, including the presence of other molecules, pH, and temperature .

properties

IUPAC Name

2-chloro-4-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDHCBGOLGIIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556152
Record name 2-Chloro-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(thiophen-2-yl)pyrimidine

CAS RN

83726-75-4
Record name 2-Chloro-4-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(thiophen-2-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.0 g (15.6 mmol) of 2-thiopheneboronic acid in 80 mL of a 5% (w/v) Na2CO3 aqueous solution was added drop wise to a refluxing solution of 4.7 g (31 mmol) of 2,4-dichloropyrimidine and 0.55 g (0.78 mmol) of bis(triphenylphosphine)palladium(II) chloride in 80 mL of MeCN. The reaction solution was heated at reflux for 6 h, then cooled to rt, the organic solvent removed in vacuo, and the resulting purple solid filtered and washed with water. The crude product was purified by flash chromatography eluting with a linear gradient of neat hexane to neat EtOAc to deliver the title compound. MS (M+H)+ 197.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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